1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one
Description
1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one (CAS: Not explicitly provided; structurally related to compound 8c in ) is an aromatic ketone featuring a phenyl ring substituted with a 2-methoxyethoxy group at the para position and an acetyl group. It is synthesized via nucleophilic substitution or condensation reactions, as demonstrated in studies targeting kinase inhibitors and antidepressant candidates . The compound is reported as a white solid with a melting point of 63.7–64.2°C, a high yield of 92%, and characterized by ¹H NMR, ESI-MS, and HRMS data . Its 2-methoxyethoxy side chain contributes to moderate polarity, influencing solubility and reactivity in medicinal chemistry applications.
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPSAHHQQBCBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(2-methoxyethoxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one" are not available within the provided search results, the compound is mentioned in several contexts that suggest potential applications in scientific research.
Chemical Properties and Identification
this compound, also known as 1-[4-(2-Methoxyethoxy)phenyl]ethanone, is a chemical compound with the molecular formula and a molecular weight of 194.23 . It can be purchased from chemical suppliers like Sigma-Aldrich .
Potential Applications
- As a chemical reagent: this compound is available as a biochemical for proteomics research .
- In synthesis: The core structure or similar compounds may be used as building blocks in the synthesis of more complex molecules with pharmaceutical applications . For example, N,N′-diaryl ureas, which have applications as anticancer agents, can be synthesized using related compounds .
- Crystallography: Derivatives of related compounds have been analyzed via X-ray crystallography to determine their structure . This information can be crucial in understanding the properties and potential applications of these compounds.
Limitations of Search Results
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, highlighting differences in substituents, physical properties, synthesis, and biological activity:
Key Observations:
Substituent Effects on Physical Properties :
- Longer alkoxy chains (e.g., 8d ) increase melting points and crystallinity, while unsaturated chains (e.g., 8e ) reduce melting points, resulting in oils .
- Electron-withdrawing groups (e.g., fluorine in 8g ) enhance thermal stability and intermolecular interactions .
Biological Activity :
- Piperazine and benzoyl groups (e.g., QD10 ) introduce dual functionality (e.g., receptor binding and antioxidant activity), unlike the simpler 2-methoxyethoxy group in the target compound .
- Fluorinated analogs (e.g., 8g ) may improve target affinity in enzyme inhibition due to increased electronegativity .
Synthetic Flexibility :
- The target compound’s 2-methoxyethoxy group allows straightforward synthesis via alkylation, whereas piperazine-containing analogs require multi-step condensation .
Structural Complexity vs. Bioactivity :
- Compounds with extended aromatic systems (e.g., QD10 ) exhibit higher biological potency but may face challenges in bioavailability compared to simpler derivatives .
Biological Activity
1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, a synthetic compound with diverse chemical properties, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Functional Groups : Ketone, ether, and methoxy groups
These features contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The compound’s mechanism of action against these pathogens may involve disruption of cell membrane integrity or inhibition of specific metabolic pathways, although detailed mechanisms remain under investigation.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can down-regulate pro-inflammatory cytokines in vitro. For instance:
- Cell Lines Tested : MCF7 (breast cancer) and HEp-2 (laryngeal carcinoma)
- Cytokines Measured : IL-6, TNF-alpha
- Results : A significant reduction in cytokine levels was observed after treatment with the compound at concentrations ranging from 10 to 100 μM .
The exact mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial metabolism:
- Enzyme Inhibition : The compound appears to inhibit enzymes critical for bacterial growth, potentially by forming covalent bonds with active site residues.
- Receptor Modulation : It may modulate receptor activity related to inflammatory responses, leading to decreased production of inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Chalcone Derivatives Study :
- Synthetic Pathway Research :
- In Vivo Studies :
Q & A
Q. What are the established synthetic routes for 1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one, and what reagents/conditions are critical?
The compound is typically synthesized via O-alkylation of phenolic precursors. A representative method involves:
- Step 1 : Reacting 4-hydroxyacetophenone with 1,3-dibromopropane in acetone using K₂CO₃ as a base to introduce the 2-methoxyethoxy group .
- Step 2 : Further functionalization via Claisen-Schmidt condensation (e.g., with aldehydes in absolute ethanol containing 15% KOH) to generate derivatives .
| Key Reagents | Conditions | Yield Optimization Tips |
|---|---|---|
| MEMCl (methoxyethoxylmethyl chloride) | Reflux in acetone with K₂CO₃ | Ensure anhydrous conditions to prevent hydrolysis of MEMCl |
| Piperidine (for substitutions) | Acetonitrile, K₂CO₃, 60°C | Use excess nucleophile (e.g., piperidine) to drive substitution |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals based on aromatic protons (δ 6.8–7.8 ppm) and acetyl groups (δ 2.5–2.7 ppm). For example, the methoxyethoxy side chain shows distinct splitting patterns (δ 3.4–4.1 ppm) .
- FT-IR : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹) .
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.11 for C₁₁H₁₄O₃) .
Q. What are common derivatives of this compound, and how do structural modifications impact reactivity?
Derivatives often involve substitutions on the aromatic ring or modifications to the methoxyethoxy chain:
- Halogenation : Bromination at the para position increases electrophilicity for nucleophilic aromatic substitutions .
- Piperazine derivatives : Introducing piperazine at the 4-position enhances solubility and biological activity (e.g., antimicrobial properties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Q. What strategies optimize yields in multi-step syntheses involving this compound?
- Critical Factors :
- Purification : Use silica gel chromatography with dichloromethane as eluent to isolate intermediates .
- Catalysis : Employ transition metals (e.g., Cr catalysts) for stereoselective hydrogenation of alkynyl precursors .
- Troubleshooting Low Yields :
- If substitution reactions stall, switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s behavior in biological systems?
Q. What experimental designs address challenges in studying structure-activity relationships (SAR)?
- SAR Workflow :
- Synthesize analogs with systematic substitutions (e.g., –OCH₃ → –CF₃) .
- Test bioactivity in in vitro assays (e.g., BV-2 microglial cells for anti-inflammatory effects) .
- Use multivariate analysis to correlate substituent electronegativity with IC₅₀ values.
Q. What advanced applications exploit the compound’s photoredox or catalytic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
